4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Commonly used solvents include ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies related to enzyme inhibition and receptor binding
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride
- 4-[(3-Isopropylphenoxy)methyl]piperidine
Uniqueness
4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and piperidine ring contribute to its reactivity and interaction with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
4-[(3-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-4-3-5-15(10-14)17-11-13-6-8-16-9-7-13;/h3-5,10,12-13,16H,6-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEAZRKFXROXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.